![molecular formula C8H11NO B3022783 2-(Methoxymethyl)aniline CAS No. 62723-78-8](/img/structure/B3022783.png)
2-(Methoxymethyl)aniline
Overview
Description
2-(Methoxymethyl)aniline is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is a liquid at room temperature .
Synthesis Analysis
Anilines, including 2-(Methoxymethyl)aniline, are generally synthesized from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .Molecular Structure Analysis
The InChI code for 2-(Methoxymethyl)aniline is 1S/C8H11NO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 . This indicates that the molecule consists of a benzene ring with a nitrogen atom and a methoxymethyl group attached.Chemical Reactions Analysis
Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are often synthesized through reactions that use light and two transition-metal catalysts . The reactions for making anilines have been reported to break norms of synthesis .Physical And Chemical Properties Analysis
2-(Methoxymethyl)aniline is a liquid at room temperature . The exact boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Methoxymethyl)aniline, focusing on six unique fields:
Pharmaceutical Intermediates
2-(Methoxymethyl)aniline is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance the biological activity of drugs. For example, it can be used in the synthesis of analgesics, anti-inflammatory agents, and other therapeutic drugs .
Organic Synthesis
In organic chemistry, 2-(Methoxymethyl)aniline serves as a building block for the synthesis of more complex molecules. Its reactivity with different reagents makes it valuable for creating a variety of chemical structures, including heterocycles and aromatic compounds . This versatility is crucial for developing new materials and chemicals.
Dye and Pigment Production
The compound is also utilized in the production of dyes and pigments. Its aromatic amine structure allows it to participate in azo coupling reactions, leading to the formation of vibrant colorants used in textiles, inks, and plastics . This application is significant in industries requiring stable and vivid colors.
Polymer Chemistry
2-(Methoxymethyl)aniline is employed in the synthesis of polymers and resins. It can act as a monomer or a modifying agent to impart specific properties to the resulting polymers, such as improved thermal stability, mechanical strength, and chemical resistance . These polymers are used in coatings, adhesives, and composite materials.
Catalysis
In catalysis, 2-(Methoxymethyl)aniline can be used as a ligand or a catalyst precursor. Its ability to coordinate with metal centers makes it useful in various catalytic processes, including hydrogenation, oxidation, and cross-coupling reactions . These catalytic applications are essential for efficient and sustainable chemical transformations.
Biochemical Research
Finally, 2-(Methoxymethyl)aniline is used in biochemical research as a reagent for modifying biomolecules. It can be used to label proteins, nucleic acids, and other biomolecules, facilitating studies on their structure, function, and interactions. This application is crucial for advancing our understanding of biological systems and developing new biotechnologies.
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Safety And Hazards
properties
IUPAC Name |
2-(methoxymethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERWZMAGGWSIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491023 | |
Record name | 2-(Methoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)aniline | |
CAS RN |
62723-78-8 | |
Record name | 2-(Methoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methoxymethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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